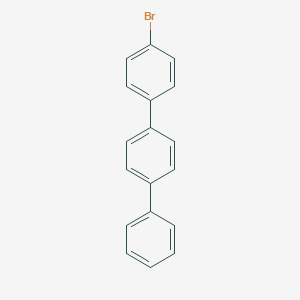

4-Bromo-p-terphenyl

Descripción

Significance of Aryl Halides in Organic Synthesis and Materials Science

Aryl halides, which are aromatic compounds containing a halogen atom bonded directly to an aromatic ring, are fundamental building blocks in modern chemistry. perlego.comwikipedia.org Their importance stems from their versatility as intermediates in a wide array of chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. scienceopen.comfacs.website Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, frequently employ aryl halides as key electrophilic partners. tandfonline.comrsc.org These reactions are indispensable for the synthesis of pharmaceuticals, agrochemicals, and a vast range of specialty chemicals. perlego.compurdue.edutaylorandfrancis.com

In materials science, the electronic properties of aryl halides are leveraged to create highly conjugated systems. These systems are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices. acs.org The synthesis of biaryl compounds from aryl halides provides precursors for specialized phosphine (B1218219) ligands used in industrial catalysis. taylorandfrancis.com The nature of the halogen atom (iodine, bromine, chlorine, or fluorine) significantly influences the reactivity of the aryl halide, allowing chemists to fine-tune reaction conditions and selectivity. acs.org

The p-Terphenyl (B122091) Scaffold as a Versatile Molecular Platform

The p-terphenyl structure, consisting of three co-axially linked phenyl rings, provides a rigid and linear molecular scaffold. cymitquimica.com This framework is notable for its high thermal stability and inherent photophysical properties, such as fluorescence, which makes it suitable for use as an organic scintillation reagent and a heat transfer medium. cymitquimica.comschultzchem.com

The versatility of the p-terphenyl scaffold is evident in its diverse applications:

Materials Science : As a core structural unit, p-terphenyl is crucial for creating liquid crystal materials used in display technologies and for developing polymer-based blue light materials for LEDs. schultzchem.comdynovacn.com Its derivatives are key intermediates in the synthesis of advanced OLED materials. samaterials.com

Medicinal Chemistry : The p-terphenyl skeleton is an attractive scaffold for drug design. mdpi.com It has been investigated for developing inhibitors of specific enzymes, such as ubiquitin-specific protease 4 (USP4), which could lead to new anticancer agents. mdpi.com Furthermore, substituted p-terphenyls have been designed to mimic protein secondary structures like α-helices, enabling the inhibition of protein-protein interactions implicated in diseases such as cancer and HIV. ufrj.bracs.orgscilit.com Naturally occurring p-terphenyls have also been identified as potential inhibitors for phosphodiesterase 4 (PDE4), a target for inflammatory and respiratory diseases. mdpi.com

Research Trajectories of 4-Bromo-p-terphenyl in Advanced Systems

This compound, which features a bromine atom on one of the terminal phenyl rings, combines the rigidity of the p-terphenyl scaffold with the reactive potential of an aryl bromide. This makes it a highly valuable intermediate in organic synthesis. smolecule.com The presence of the bromine atom enhances its reactivity compared to the parent p-terphenyl, opening up unique applications. smolecule.com

Key research findings and applications for this compound include:

Organic Electronics : It is a critical upstream material for the synthesis of OLED components. bloomtechz.comlookchem.com Its semiconducting properties make it a candidate for use in organic field-effect transistors (OFETs), where its planar structure facilitates the necessary π-π stacking for efficient charge transport. smolecule.com

Liquid Crystals : The compound serves as a precursor in the synthesis of liquid crystal materials, which are essential for display technologies. smolecule.commyskinrecipes.com Laterally substituted derivatives of this compound are of particular interest for creating novel liquid crystal materials with specific properties. google.com

Scintillation Materials : this compound exhibits scintillation, emitting light upon exposure to ionizing radiation. This property makes it a potential material for detectors used in high-energy physics and medical imaging. smolecule.com

Synthetic Chemistry : It is a key starting material for synthesizing larger, well-defined phenylene oligomers, such as p-sexiphenyl, through coupling reactions. chemsrc.com Common synthetic routes to produce this compound itself include the direct bromination of p-terphenyl and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. smolecule.combloomtechz.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H13Br | lookchem.comchemsrc.comnih.gov |

| Molecular Weight | 309.21 g/mol | smolecule.com |

| Appearance | White to almost white crystalline powder | smolecule.com |

| Melting Point | ~232 °C | smolecule.comchemsrc.com |

| Boiling Point | ~441.9 °C | chemsrc.com |

| Density | ~1.3 g/cm³ | chemsrc.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-(4-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBGHWRYLJOQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451896 | |

| Record name | 4-Bromo-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1762-84-1 | |

| Record name | 4-Bromo-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1':4',1''-Terphenyl,4-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo P Terphenyl and Its Derivatives

Regioselective Bromination Strategies of p-Terphenyl (B122091) Precursors

The direct bromination of p-terphenyl can lead to a mixture of isomers, making the isolation of the desired 4-bromo-p-terphenyl challenging. google.com To overcome this, regioselective bromination strategies are employed to ensure the bromine atom is introduced specifically at the para-position of one of the terminal phenyl rings.

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. bloomtechz.com This reaction is often carried out under controlled conditions, sometimes with a radical initiator like benzoyl peroxide, to favor substitution at the desired 4-position. bloomtechz.com Another approach involves heating a solution of the p-terphenyl precursor with bromine in a solvent like ortho-dichlorobenzene. nsf.gov For instance, regioselective bromination of certain bent p-terphenyl-containing macrocycles has been achieved by heating them with a bromine solution at 80 °C, yielding the tetrabrominated products in high yields (80-95%) as the sole products. nsf.gov

In a non-cross-coupling approach to arene-bridged macrocycles, strategic placement of alkoxy groups on the terminal benzene (B151609) rings of a distorted p-terphenyl system has enabled a direct and regioselective bromination of the aromatic core. acs.org This site-selective bromination is significant as it facilitates further functionalization for expanding the terphenyl unit. acs.org Such precise control is crucial for synthesizing complex molecules where specific substitution patterns are required.

Palladium-Catalyzed Cross-Coupling Reactions for p-Terphenyl Framework Construction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing the C-C bonds necessary for the p-terphenyl framework. researchgate.net These methods allow for the convergent and flexible synthesis of both symmetrical and unsymmetrical terphenyls by coupling various aryl precursors. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a dominant and widely utilized method for synthesizing p-terphenyls and their derivatives, including this compound. bloomtechz.comtandfonline.com This reaction is favored due to its high efficiency, tolerance to a wide range of functional groups, and the use of reaction conditions that are stable to water and air, resulting in few by-products. bloomtechz.com The general mechanism involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid (or its ester) in the presence of a base. bloomtechz.com

A typical synthesis of this compound might involve a multi-step Suzuki coupling sequence. For example, one route begins with the coupling of 4,4'-dibromobiphenyl (B48405) with phenylboronic acid to form p-terphenyl, which is then selectively brominated. bloomtechz.com An alternative, more direct approach involves the sequential coupling of different arylboronic acids to a dihalogenated benzene core. tandfonline.comtandfonline.com

Researchers have developed highly efficient protocols for these couplings. For instance, a series of new p-terphenyl derivatives were synthesized in very good yields (78–91%) via a ligand-free, heterogeneous Pd/C-catalyzed two-fold Suzuki–Miyaura coupling of methyl 5-bromo-2-iodobenzoate with various aryl boronic acids. researchgate.net The difference in reactivity between the C-I and C-Br bonds allows for the successive introduction of two different aryl groups. researchgate.net

Below is a table summarizing various Suzuki-Miyaura coupling conditions for terphenyl synthesis.

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent(s) | Temp. (°C) | Yield (%) | Ref |

| 1,4-Dibromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 25 | 74 | tandfonline.com |

| Methyl 5-bromo-2-iodobenzoate | Phenylboronic acid | Pd/C (10 mol%) | K₂CO₃ | CH₃CN | 80 | 91 | researchgate.net |

| Methyl 5-bromo-2-iodobenzoate | 4-Methoxyphenylboronic acid | Pd/C (10 mol%) | K₂CO₃ | CH₃CN | 80 | 88 | researchgate.net |

| 1-Bromo-4-(dimethoxymethyl)benzene Derivative | 1,4-Phenylenediboronic acid | Pd(PPh₃)₄ | 2M Na₂CO₃ (aq) | THF/DMF | 70 | 84 | beilstein-journals.org |

| Tetrabrominated Macrocycle | 4-tert-Butylphenylboronic acid | Not specified | Not specified | Not specified | Not specified | 70-92 | nsf.gov |

While Suzuki-Miyaura coupling is prevalent, other palladium- or nickel-catalyzed cross-coupling reactions provide viable alternatives for constructing the p-terphenyl skeleton, especially when substrate compatibility is a concern. researchgate.nettandfonline.com

Negishi Coupling : This reaction involves the coupling of an arylzinc reagent with an aryl halide. It can be a powerful alternative when reactivity is an issue with other methods. researchgate.net However, the organozinc reagents must be prepared and handled under strictly anhydrous conditions. researchgate.net Sequential Pd-catalyzed Negishi cross-coupling reactions have been used to synthesize unsymmetrical terphenyls. tandfonline.comtandfonline.com

Stille Coupling : This method utilizes organostannane (tin) reagents coupling with aryl halides. bloomtechz.com

Ullmann Coupling : Involving the direct coupling of aryl halides in the presence of copper catalysts, the Ullmann coupling represents another route, though it is often less preferred than Suzuki coupling due to the need for harsher reaction conditions. bloomtechz.com

Hiyama Coupling : This reaction uses organosilicon compounds to couple with aryl halides. The p-bromophenyl-substituted bicyclic 1,2-oxazine derivatives have been identified as suitable precursors for various cross-coupling reactions, including Hiyama coupling. beilstein-journals.org

Kumada Coupling : This involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, typically catalyzed by nickel or palladium complexes. beilstein-journals.org

The choice of method often depends on the specific functionalities present in the starting materials and the desired complexity of the final product. researchgate.nettandfonline.com

Suzuki-Miyaura Coupling Protocols

Flow Chemistry Approaches in this compound Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages for the synthesis of p-terphenyl derivatives, including improved safety, scalability, and reaction control. tandfonline.comtandfonline.com

Derivatization Pathways and Functionalization Strategies of this compound

This compound is a valuable building block precisely because the bromine atom serves as a versatile functional handle for further chemical transformations. bloomtechz.combeilstein-journals.org This allows for the introduction of a wide array of functional groups, leading to the synthesis of more complex molecules with specific properties for applications in materials science and pharmaceuticals. bloomtechz.com

The primary derivatization pathway involves leveraging the C-Br bond in further cross-coupling reactions. For example, the bromine atom can be substituted by coupling with another arylboronic acid (a second Suzuki reaction) to create extended π-conjugated systems like quaterphenyls or even larger polyaryls. nsf.gov A four-fold Suzuki cross-coupling reaction of tetrabrominated macrocyclic p-terphenyl precursors with 4-tert-butylphenylboronic acid has been demonstrated to proceed in high yield, furnishing arylated precursors for subsequent cyclodehydrogenation reactions. nsf.gov

Beyond Suzuki coupling, the bromo-substituent allows for a range of other transformations:

Buchwald-Hartwig Amination : To introduce nitrogen-containing functional groups. beilstein-journals.org

Sonogashira Coupling : To form carbon-carbon triple bonds by reacting with terminal alkynes. beilstein-journals.org

Cyanation : The bromo group can be converted to a cyano group, which is a common transformation in the synthesis of liquid crystal materials. google.com

Acylation : Friedel-Crafts acylation can be performed, followed by reductions, as part of a multi-step synthesis to introduce alkyl chains. google.com

These derivatization strategies underscore the importance of this compound as a pivotal intermediate, enabling the construction of a diverse range of complex organic molecules.

Mechanistic Investigations of Chemical Transformations Involving 4 Bromo P Terphenyl

Surface-Assisted Dehalogenation Reactions and Radical Formation

On-surface synthesis leverages the catalytic properties of metallic substrates to direct chemical reactions with high precision. For precursors like 4-bromo-p-terphenyl, the initial and most critical step is the cleavage of the carbon-halogen bond, a process known as dehalogenation, which leads to the formation of highly reactive radical species.

Chemoselectivity, the ability to activate one reactive site over another, is a key parameter for constructing customized organic nanostructures. acs.org Studies using specifically designed molecules like 4-bromo-3''-iodo-p-terphenyl have been instrumental in understanding and controlling dehalogenation processes on metal surfaces. acs.orgresearchgate.netuni-giessen.deuni-giessen.denih.gov

Research conducted on a Cu(111) surface using scanning tunneling microscopy (STM) and atomic force microscopy (AFM) with CO-functionalized tips has demonstrated a distinct hierarchical behavior in the dehalogenation of 4-bromo-3''-iodo-p-terphenyl. acs.orgresearchgate.net The activation of the carbon-halogen bonds can be triggered either by thermal annealing or by applying local voltage pulses from the microscope tip. acs.org It was observed that the carbon-iodine (C-I) bond cleaves at a lower activation energy than the carbon-bromine (C-Br) bond. acs.orgresearchgate.net This selectivity allows for the stepwise formation of radicals.

Upon sublimation onto a cold Cu(111) substrate, the majority of the 4-bromo-3''-iodo-p-terphenyl molecules remain intact. acs.org The first dehalogenation step (deiodination) can be initiated to form a monoradical, where the radical carbon at the meta-position forms a chemical bond with a copper surface atom. acs.org This process lifts the copper atom by approximately 16 pm from the surface plane, leading to a pivot point for molecular rotation. acs.org The second dehalogenation (debromination) at the para-position occurs at higher temperatures or voltages, creating a diradical. acs.orgacs.org This diradical state results in a twisted and bent molecular structure, with both radical positions chemisorbed to copper surface atoms, which are lifted by 24 pm (meta-position) and 32 pm (para-position) from the surface plane. acs.orgacs.org This detailed understanding of the intermediate radical geometries and their interaction with the surface is crucial for designing rational on-surface synthesis protocols. acs.orgresearchgate.net

| Reaction Step | Stimulus | Observed Intermediate | Key Structural Features | Source(s) |

|---|---|---|---|---|

| Deiodination (C-I Cleavage) | Low Temperature Annealing / Low Voltage Pulse | Monoradical (at meta-position) | Radical carbon bonds to a Cu atom, lifting it by 16 pm; molecule pivots on this bond. | acs.orgacs.org |

| Debromination (C-Br Cleavage) | Higher Temperature Annealing / Higher Voltage Pulse | Diradical (at meta- and para-positions) | Molecule becomes twisted and bent; both radical carbons bond to Cu atoms, lifting them by 24 pm and 32 pm. | acs.orgacs.org |

The on-surface polymerization of di-halogenated precursors like 4,4''-dibromo-p-terphenyl (B92568) (DBTP) is a widely studied Ullmann-type coupling reaction used to create one-dimensional poly(para-phenylene) (PPP) chains. researchgate.netrhhz.netresearchgate.net This bottom-up approach allows for the fabrication of atomically precise covalent architectures. acs.org The reaction mechanism is highly dependent on the substrate and reaction conditions, such as annealing temperature. researchgate.net

On coinage metal surfaces like Cu(111), Au(111), and Ag(111), the process typically involves several key stages: researchgate.netacs.org

Dehalogenation: Upon thermal annealing, the C-Br bonds in the DBTP molecules cleave. On Cu(111) and Ag(111), this occurs at temperatures between 170 K and 370 K. acs.orgnih.gov This step leaves behind surface-stabilized p-terphenyl (B122091) radicals and bromine adatoms on the surface. researchgate.net

Formation of Organometallic Intermediates: The highly reactive radicals can coordinate with metal adatoms from the substrate to form stable organometallic intermediates. researchgate.netresearchgate.net On Cu(110), both non-organometallic and organometallic intermediates have been observed coexisting after annealing at 353 K. rhhz.net These intermediates often take the form of linear chains where terphenyl units are linked by single copper or silver atoms (C-M-C bonds). researchgate.net

Covalent Coupling: Further annealing to higher temperatures (e.g., 393 K on Cu(110)) provides the energy needed to break the C-M bonds and form direct C-C covalent bonds between the terphenyl units. rhhz.net This results in the final poly(para-phenylene) chains. rhhz.net

The kinetics and pathways can differ significantly between substrates. On Au(111), evidence for reversible dehalogenation has been found, whereas this is inhibited on Cu(111) due to the rapid formation of the more stable organometallic intermediates. researchgate.net On Ag(111), the desorption of bromine atoms and the cyclodehydrogenation reactions that can fuse polymer chains occur at similar temperatures (around 650 K), which complicates the formation of well-ordered graphene nanoribbons compared to on Au(111). acs.org

| Substrate | Dehalogenation Temp. | Intermediate Phase | Covalent Coupling Temp. | Key Observation | Source(s) |

|---|---|---|---|---|---|

| Cu(111)/Cu(110) | ~170-353 K | Organometallic C-Cu-C chains | ~393 K | Rapid formation of stable organometallic intermediates. | researchgate.netrhhz.netresearchgate.net |

| Au(111) | ~30-100 K interval | Substrate-stabilized radicals | Higher annealing temps. | Dehalogenation is reversible; Br desorption occurs well before chain fusion. | researchgate.netacs.org |

| Ag(111) | ~370 K | Organometallic C-Ag-C chains | ~423-473 K | Br desorption and cyclodehydrogenation occur at similar high temperatures (~650 K). | acs.orgnih.govresearchgate.net |

Chemoselective Dehalogenation Studies on Metal Surfaces

Role of Catalysts and Reaction Conditions in Carbon-Bromine Bond Activation

The activation of the carbon-bromine bond in this compound is a critical step that can be achieved through various catalytic methods, both in solution-phase synthesis and in on-surface reactions.

In traditional organic synthesis, palladium-catalyzed cross-coupling reactions are a mainstream method for creating the p-terphenyl backbone. bloomtechz.com The Suzuki-Miyaura coupling, which reacts an aryl halide with an aryl boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base, is often preferred due to its mild conditions and high yields. bloomtechz.comchemicalbook.com Alternatively, the Ullmann coupling utilizes copper catalysts for the direct coupling of aryl halides. bloomtechz.com Bromination of the p-terphenyl core itself can be accomplished using a brominating agent in the presence of a catalyst such as reduced iron powder or thallic acetate. bloomtechz.comgoogle.com

For on-surface synthesis, the metal substrate itself typically acts as the catalyst for C-Br bond activation. researchgate.net Coinage metal surfaces like Cu(111), Au(111), and Ag(111) are highly effective at promoting Ullmann-type coupling reactions. researchgate.netacs.org The primary reaction condition that is varied to drive the reaction is the annealing temperature, which provides the thermal energy to overcome the activation barriers for dehalogenation and subsequent coupling steps. rhhz.netnih.gov

| Reaction Type | Catalyst | Typical Conditions | Reaction Name/Context | Source(s) |

|---|---|---|---|---|

| Solution-Phase Synthesis | Palladium (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃), solvent, elevated temperature (~50-80 °C). | Suzuki-Miyaura Coupling | bloomtechz.comchemicalbook.comchemicalbook.com |

| Solution-Phase Synthesis | Copper | Elevated temperatures. | Ullmann Coupling | bloomtechz.com |

| Solution-Phase Synthesis | Iron powder / Thallic acetate | Solvent (e.g., CCl₄), controlled temperature (~16 °C). | Direct Bromination | bloomtechz.comgoogle.com |

| On-Surface Synthesis | Cu, Au, or Ag substrate | Ultra-high vacuum, annealing at various temperatures (170 K - 650 K). | Ullmann Coupling | researchgate.netrhhz.netacs.org |

| On-Surface Synthesis | Cobalt atoms on TiO₂(110) | Room temperature debromination, subsequent annealing. | Catalyzed Ullmann Coupling | arxiv.org |

Intermediates and Transition States in p-Terphenyl-Based Reactions

Understanding the structure of intermediates and the energetics of transition states is fundamental to controlling reaction pathways. In p-terphenyl-based on-surface reactions, a combination of high-resolution imaging and computational modeling has provided unprecedented detail about these transient species.

Studies on the chemoselective dehalogenation of 4-bromo-3''-iodo-p-terphenyl on Cu(111) have successfully characterized the precise adsorption geometry of the resulting monoradical and diradical intermediates. acs.org Using AFM and supported by density functional theory (DFT) calculations, it was determined that the radical carbon atoms form strong covalent bonds with individual surface copper atoms, lifting them out of the surface plane. acs.orgresearchgate.net This leads to significantly bent and twisted 3D adsorption structures for the radical intermediates. acs.org

In the on-surface polymerization of DBTP, two main types of intermediates are generally considered: surface-stabilized radicals and organometallic complexes. researchgate.netresearchgate.net After the initial dehalogenation, the resulting aryl radicals can either couple directly or be stabilized by capturing substrate adatoms to form organometallic chains (e.g., C-Cu-C or C-Ag-C). rhhz.netresearchgate.net These organometallic intermediates are often more stable and represent a distinct step in the reaction pathway before the final covalent bond formation. researchgate.netrhhz.net For example, on Cu(110), organometallic chains are observed at 353 K, which then convert to covalently bonded oligomers upon further heating. rhhz.net The stability of these intermediates can dictate the entire reaction course; on Ag(111), bi-radical biphenyls are stabilized by Ag adatoms, while more unstable four-radical biphenyls undergo spontaneous cyclization. researchgate.net

Theoretical methods like DFT are essential for mapping the reaction energy landscape. mdpi.com The transition states of these reactions are often identified using computational techniques such as the Climb Image Nudged Elastic Band (CI-NEB) method, which helps to locate the minimum energy path and associated energy barriers between the reactant, intermediate, and product states. acs.orgnih.gov

Research on Electronic and Charge Transport Phenomena in 4 Bromo P Terphenyl Systems

Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility Studies

4-Bromo-p-terphenyl exhibits semiconducting properties that make it a potential candidate for the active layer in organic field-effect transistors (OFETs). The aromatic structure of the molecule facilitates π-π stacking in the solid state, a critical factor for efficient charge transport. This stacking allows for the delocalization of electrons across neighboring molecules, which is essential for charge carrier mobility.

Applications in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Device Architectures

In the realm of organic light-emitting diodes (OLEDs), this compound is considered a valuable intermediate and building block. Its rigid terphenyl backbone provides a high triplet energy, a crucial property for host materials in phosphorescent OLEDs (PhOLEDs). A high triplet energy host can effectively prevent back-energy transfer from the phosphorescent dopant, leading to higher device efficiencies.

The unique molecular structure and optoelectronic properties allow it to serve as a foundational material for more complex molecules used in the emissive or charge-transport layers of OLEDs. For instance, the bromine atom provides a reactive site for cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings), enabling the synthesis of larger, more functional molecules tailored for specific roles within an OLED device architecture. These derivative compounds are then utilized as hole-transport materials, electron-transport materials, or emissive hosts. While this compound itself can be a component in these systems, detailed reports on devices where it is the primary active material are limited. Its main role is as an upstream material in the synthesis of advanced OLED components.

Photovoltaic Devices and Charge Separation Dynamics

The application of this compound extends to the field of organic photovoltaics (OPVs). In OPV devices, the fundamental process involves the generation of an exciton (B1674681) (a bound electron-hole pair) upon light absorption, followed by its dissociation into free charge carriers at a donor-acceptor interface. The efficiency of this charge separation is paramount for device performance.

Due to its electronic properties, this compound can be incorporated into the design of donor or acceptor materials. The terphenyl unit can act as a rigid spacer or a component of the conjugated backbone in polymers or small molecules designed for photovoltaic applications. The dynamics of charge separation would be influenced by the energy levels (HOMO and LUMO) of the this compound derivative relative to its partner material at the heterojunction. Studies on related donor-π-acceptor systems show that the choice of the π-linker, such as a terphenyl unit, critically affects the intramolecular charge transfer (ICT) character and, consequently, the charge separation and recombination dynamics. Specific investigations into charge separation dynamics in devices employing this compound as the primary active material are not widely available, with research tending to focus on more complex molecules derived from it.

Influence of Molecular Structure on Electronic Band Alignment and Transport

The molecular structure of this compound is directly responsible for its electronic properties, including its band alignment (HOMO/LUMO energy levels) and charge transport characteristics. The core of the molecule is the p-terphenyl (B122091) structure, a series of three co-axially linked benzene (B151609) rings, which forms a well-defined π-conjugated system.

π-Conjugation: The extended π-system of the terphenyl backbone is the primary determinant of the molecule's fundamental electronic properties. It leads to a relatively large band gap, characteristic of blue-emitting materials.

Bromine Substitution: The introduction of a bromine atom at the para-position has several effects. Its electron-withdrawing inductive effect can stabilize the HOMO and LUMO levels, while its ability to participate in intermolecular interactions (halogen bonding) can influence the solid-state packing and morphology of thin films. This morphology is a key determinant of bulk charge transport.

Electronic Band Alignment: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictate the ease of charge injection from electrodes and the energy landscape at interfaces within a device. Research on poly(p-phenylene) chains, which are polymers of the fundamental terphenyl unit, shows that the electronic structure and band dispersion are fingerprints of successful polymerization and π-conjugation. While specific values for the monomer are needed, the general principles suggest that the bromine substituent provides a handle for fine-tuning these energy levels through further chemical modification.

The table below summarizes the key structural elements and their influence on the electronic properties of this compound.

| Structural Feature | Influence on Electronic & Transport Properties |

| p-Terphenyl Backbone | Provides a rigid, extended π-conjugated system. Forms the basis for the material's fundamental HOMO-LUMO gap. |

| Para-Linkages | Ensures a linear and rigid molecular shape, which promotes efficient π-π stacking and ordered molecular packing, crucial for charge transport. |

| Bromine Atom | Acts as a reactive site for synthesizing more complex functional molecules. Influences intermolecular interactions (e.g., halogen bonding), affecting crystal packing and thin-film morphology. Its electronegativity can modulate the HOMO/LUMO energy levels. |

Scintillation Research and Luminescence in 4 Bromo P Terphenyl Based Materials

Photophysical Properties and Energy Transfer Mechanisms

4-Bromo-p-terphenyl is recognized for its scintillation properties, emitting light upon exposure to ionizing radiation. smolecule.com This characteristic makes it a subject of research for applications in scintillation detectors. The introduction of a bromine atom to the p-terphenyl (B122091) structure, a known scintillator, is a strategy explored to modify its photophysical properties. mdpi.com This substitution can influence the intramolecular dynamics, potentially enhancing certain scintillation characteristics.

The luminescence of this compound is integral to its function as a scintillator. The process in organic scintillators typically involves the absorption of energy by a primary fluorophore, which then transfers that energy to other molecules in the material. researchgate.net In systems containing this compound, it can act as a primary fluorophore. mdpi.com The presence of the heavy bromine atom can affect the energy levels and transitions within the molecule, which in turn alters the luminescence quantum yield and decay time. mdpi.com Specifically, heavy atoms are known to facilitate intersystem crossing, a process that can influence the balance between fluorescence and phosphorescence. researchgate.net

Energy transfer is a critical mechanism governing the efficiency of scintillation materials. In scintillators composed of multiple components, energy absorbed by the host material is transferred to guest fluorescent molecules. This transfer can happen through radiative or non-radiative pathways, such as Förster resonance energy transfer (FRET). researchgate.net The efficiency of this energy transfer is dependent on factors like the concentration of the fluorophores and the spectral overlap between the emission of the donor and the absorption of the acceptor molecule. Research has shown a strong dependence of the decay time on the concentration of the primary fluorophore in plastic scintillators. mdpi.com For instance, in polystyrene-based scintillators, the decay time of this compound was observed to be between 2.95 ns and 3.31 ns for concentrations between 0.5 and 1.5 wt%. mdpi.com

A study on plastic scintillators composed of polystyrene with p-terphenyl and a secondary fluorophore, trans-4-dimethylamino-4′-nitrostilbene, demonstrated decent photophysical characteristics and light output. mdpi.com The modification of p-terphenyl, such as through bromination, is an area of active investigation to fine-tune these properties for specific applications. mdpi.comresearchgate.net

Development of Scintillation Detectors for High-Energy Physics and Medical Imaging

This compound is a candidate material for the development of scintillation detectors used in high-energy physics and medical imaging. smolecule.com Plastic scintillators are particularly attractive for these fields due to their cost-effectiveness, ease of manufacturing in large sizes, and rapid response times. mdpi.com

In high-energy physics, scintillation detectors are essential for tracking particles and for calorimetry. mdpi.com A key desired feature is the ability to perform pulse-shape discrimination (PSD), which allows for the differentiation between various types of particles, like neutrons and gamma rays. mdpi.com The development of scintillators containing heavier elements such as bromine is partly motivated by the goal of enhancing PSD capabilities. mdpi.com

For medical imaging applications, such as Time-of-Flight Positron Emission Tomography (ToF-PET), scintillators with high light yield and fast decay times are crucial for achieving high-resolution images. mdpi.com While inorganic crystals have traditionally been used, organic plastic scintillators are being explored as a potentially more economical and versatile alternative. arxiv.org The incorporation of high-Z elements like bromine into organic scintillators can increase the probability of interacting with gamma rays, which is advantageous for medical imaging. mdpi.com

Research has demonstrated that a violet-emitting plastic scintillator using a high concentration of this compound in polystyrene can achieve performance comparable to commercial scintillators like BC-422Q 1% without the need for a quencher. mdpi.com This highlights its potential in applications where fast timing is critical. mdpi.com

Efficiency and Cost-Effectiveness Studies in Scintillation Material Design

The design of novel scintillation materials involves a trade-off between performance, efficiency, and cost. smolecule.com While high-performance inorganic scintillators exist, their high cost often limits their use in large-scale applications, driving research toward more affordable organic-based options like plastic scintillators. arxiv.org

This compound is being investigated as a component in these cost-effective scintillators. smolecule.com The economic feasibility of using this compound depends on whether its performance advantages justify any potential increase in cost over more conventional materials. mdpi.com The synthesis of this compound can be achieved by the direct bromination of p-terphenyl, a process that has been described with an 80% yield. mdpi.com

The efficiency of a scintillator is a multifaceted parameter that includes its light yield (photons produced per MeV of absorbed energy), energy resolution, and PSD capability. mdpi.comarxiv.org Studies often benchmark new materials against established commercial scintillators. For example, the light output of experimental plastic scintillators is often compared to standards like BC-408. researchgate.net

In one study, a plastic scintillator with a high concentration (3.5 wt%) of this compound in polystyrene demonstrated a significant improvement in both decay time and light yield, reaching performance levels similar to the commercial scintillator BC-422Q 1%. mdpi.com Another investigation into p-terphenyl-based polycrystalline scintillators showed a notable increase in light output for alpha and beta radiation. scint2024.com

Below is an interactive table summarizing the radioluminescence performance of selected plastic scintillators based on data from research.

| Matrix | Primary Fluorophore | Concentration (wt%) | Decay Time (ns) |

| Polystyrene | This compound | 0.5 | 3.31 |

| Polystyrene | This compound | 1.0 | 2.95 |

| Polystyrene | This compound | 1.5 | 3.12 |

| Polystyrene | This compound | 3.5 | 2.45 |

| Polystyrene | p-Quaterphenyl | 1.0 | 2.06 |

| Polystyrene | p-Quaterphenyl | 2.0 | 1.68 |

| Data sourced from research on fast and red plastic scintillators. mdpi.com |

Liquid Crystalline Behavior and Optoelectronic Applications of 4 Bromo P Terphenyl

Mesophase Formation and Structural Ordering under External Stimuli

While 4-Bromo-p-terphenyl is a crystalline solid at room temperature with a melting point of approximately 232°C, it has been noted to exhibit liquid crystalline behavior under specific conditions. nih.govsmolecule.com Liquid crystals, or mesophases, represent an intermediate state of matter between a conventional liquid and a solid crystal. In this state, molecules possess a degree of orientational order but lack long-range positional order, a characteristic that is fundamental to their application in display technologies. rsc.org

The structural ordering of liquid crystalline materials, including those derived from terphenyl cores, is highly susceptible to external stimuli such as temperature, electric fields, and magnetic fields. mdpi.comtandfonline.com The application of an external field can induce a collective realignment of the liquid crystal molecules, leading to changes in the material's optical properties. google.com For instance, in a nematic phase, the elongated molecules align along a common axis, known as the director. An electric field can switch this alignment, altering the passage of polarized light, which is the basic principle behind many liquid crystal displays (LCDs). rsc.org

Derivatives of p-terphenyl (B122091) are known to form various mesophases, including nematic and smectic phases. tandfonline.comresearchgate.net The specific phase and its temperature range are influenced by the molecule's structure, such as the length of alkyl chains or the presence of polar substituents. tandfonline.comrsc.org While detailed data on the specific mesophases of pure this compound is limited, its rigid, rod-like terphenyl core is a classic example of a mesogenic unit, which promotes the formation of liquid crystal phases. rsc.org The bromine atom adds polarity and can influence intermolecular interactions, which are critical for the establishment of ordered structures. tandfonline.com

Table 1: Physical and Liquid Crystalline Properties of this compound and Related Compounds

This table provides an interactive overview of the properties of this compound and related liquid crystal compounds. Click on the headers to sort the data.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Mesophase Type(s) |

|---|---|---|---|---|

| This compound | C₁₈H₁₃Br | 309.20 | ~232 | Liquid Crystalline (under specific conditions) nih.govsmolecule.com |

| 4"-n-Pentyl-4-cyano-p-terphenyl | C₂₄H₂₃N | 325.45 | 22.5 | Nematic google.com |

| 4,4''-Dialkoxy-2'-methyl-p-terphenyls | Varies | Varies | Varies | Nematic, Smectic A, Smectic C |

Precursor Role in Liquid Crystal Material Synthesis for Display Technologies

A primary application of this compound is its role as a key intermediate or precursor in the synthesis of more complex liquid crystal molecules engineered for display technologies. smolecule.com The bromine atom on the terphenyl structure provides a reactive site for various chemical modifications, most notably cross-coupling reactions like the Suzuki-Miyaura coupling. bloomtechz.com This allows for the attachment of different functional groups to the terphenyl core, enabling the fine-tuning of the resulting molecule's liquid crystalline and electro-optical properties. tandfonline.com

A prominent example is the synthesis of 4"-alkyl-4-cyano-p-terphenyls, which are widely used components in liquid crystal mixtures for electro-optic display devices. google.com The synthesis starts with this compound, where the bromine is eventually replaced by a cyano (-CN) group, and an alkyl chain is added to the other end of the molecule. The resulting compound, such as 4"-n-pentyl-4-cyano-p-terphenyl, exhibits a stable nematic phase over a useful temperature range. google.com The rigid terphenyl core provides the necessary structural anisotropy, while the terminal cyano group imparts a strong positive dielectric anisotropy, which is crucial for the operation of twisted nematic (TN) displays. google.com

The synthesis route typically involves several steps:

Functionalization: Attaching an alkyl chain to the terphenyl structure, often through Friedel-Crafts acylation followed by reduction. google.com

Cyanation: Replacing the bromine atom with a cyano group, commonly achieved by reaction with copper(I) cyanide. google.com

Laterally substituted derivatives, such as those with fluorine atoms, are also synthesized from brominated terphenyls to create materials for advanced displays, including ferroelectric liquid crystal displays. These modifications can enhance properties like switching speed and viewing angle.

Table 2: Examples of Liquid Crystal Derivatives Synthesized from this compound

This interactive table showcases liquid crystal compounds derived from this compound and their relevance in display technology.

| Derivative Name | Synthesis Precursor | Key Functional Groups | Application Area |

|---|---|---|---|

| 4"-Alkyl-4-cyano-p-terphenyls | This compound | Terminal alkyl (-R) and cyano (-CN) groups | Electro-optic displays (e.g., TN-LCDs) google.com |

| Laterally Fluorinated p-Terphenyls | Brominated terphenyls | Fluorine (-F) atoms on the central phenyl ring | Ferroelectric liquid crystal displays |

| 4-Isothiocyanoterphenyls | Functionalized terphenyls | Isothiocyanate (-NCS) group | High birefringence liquid crystal mixtures tandfonline.com |

Investigation of Optoelectronic Response in Liquid Crystalline Phases

The optoelectronic response of materials derived from this compound is central to their application in modern technology. The inherent properties of the p-terphenyl backbone, combined with strategically added functional groups, give rise to materials with desirable electronic and optical characteristics. bloomtechz.com The extended π-conjugated system of the three phenyl rings allows for efficient charge transport, making these materials suitable for organic electronics. smolecule.com

In the context of liquid crystal displays, the most important optoelectronic response is the ability to modulate light through the application of an electric field. google.com For nematic liquid crystals like the 4"-alkyl-4-cyano-p-terphenyls, their positive dielectric anisotropy causes the molecules to align parallel to an applied electric field. This reorientation changes the refractive index experienced by polarized light passing through the material, allowing it to be switched between a light-transmitting ("on") and a light-blocking ("off") state when placed between two polarizers. google.com

Beyond standard LCDs, derivatives of this compound are investigated for other optoelectronic applications. Its structure is a building block for organic light-emitting diode (OLED) materials. bloomtechz.com By modifying the terphenyl core, molecules can be synthesized that exhibit efficient luminescence, a key requirement for emissive displays. bloomtechz.com The investigation into these materials involves characterizing their response to electrical and optical stimuli, including measuring properties like birefringence, dielectric anisotropy, and switching times, which are critical for device performance. tandfonline.com

Table 3: Optoelectronic Properties of Terphenyl-Based Liquid Crystals

This interactive table summarizes key optoelectronic properties of liquid crystal materials based on the terphenyl structure.

| Property | Description | Relevance to Application |

|---|---|---|

| Dielectric Anisotropy (Δε) | The difference in dielectric permittivity parallel and perpendicular to the liquid crystal director. | Determines the strength of the response to an electric field; crucial for low-voltage operation of LCDs. tandfonline.com |

| Birefringence (Δn) | The difference in refractive indices for light polarized parallel and perpendicular to the director. | Affects the contrast and thickness of the display cell. High birefringence is sought for advanced applications. tandfonline.com |

| Switching Time | The time required for the liquid crystal molecules to reorient after an electric field is applied or removed. | Determines the refresh rate of a display; critical for video and fast-response applications. |

| Charge Carrier Mobility | The ease with which charge carriers (electrons or holes) move through the material. | Important for applications in organic field-effect transistors (OFETs) and OLEDs. smolecule.com |

Supramolecular Assembly and Nanostructure Fabrication Using 4 Bromo P Terphenyl

Molecular Self-Assembly on Atomically Flat Surfaces

The spontaneous organization of molecules into ordered, two-dimensional (2D) structures on atomically flat substrates is a cornerstone of bottom-up nanotechnology. mdpi.comfemto-st.fr 4-Bromo-p-terphenyl and its derivatives are exemplary building blocks in this process, where the final architecture is dictated by a delicate balance of forces between the molecules and the underlying surface. mdpi.comfemto-st.fr

Influence of Substrate-Molecule Interactions on Assembly

The choice of substrate plays a critical role in directing the self-assembly of p-terphenyl (B122091) systems. The surface's reactivity and lattice structure can profoundly influence molecular adsorption, conformation, and intermolecular interactions. springernature.comiphy.ac.cn

On relatively inert surfaces like Au(111), the intrinsic properties of the molecules and their intermolecular interactions tend to dominate the assembly process. springernature.com For instance, when a molecule with two different halogens like 4-bromo-3"-iodo-p-terphenyl is deposited on Au(111), the stronger iodine-iodine (I···I) halogen bonds are preferentially formed, dictating the resulting structure. springernature.comnih.gov However, on a more reactive surface like Cu(111), the substrate-molecule interaction becomes much stronger. This interaction can alter the electronic charge distribution within the molecule, specifically at the halogen atoms. springernature.com This modification can reverse the expected bond selectivity, leading to the preferential formation of bromine-bromine (Br···Br) connections instead of I···I bonds. springernature.comnih.gov

Studies on Cu(111) have also shown that the interaction can be strong enough to induce chemoselective dehalogenation, where one type of halogen is removed from the molecule at a specific temperature. acs.orgnih.gov For 4-bromo-3″-iodo-p-terphenyl on Cu(111), this leads to a strongly twisted and bent 3D adsorption structure for the resulting radical intermediates. acs.orgnih.gov

The assembly of 4,4″-dibromo-p-terphenyl (DBTP) also shows significant substrate dependence. On Ag(111), DBTP molecules initially form a chessboard-like structure. acs.orgresearchgate.net Upon mild heating, the bromine atoms are cleaved, and the resulting phenyl radicals link via silver adatoms to form organometallic chains before eventually forming covalent poly(p-phenylene) chains at higher temperatures. acs.orgresearchgate.net On a passivated silicon surface, Si(111)–B, 4,4''-dibromo-p-terphenyl (B92568) forms a compact 2D supramolecular network, demonstrating that these assembly principles extend to semiconductor surfaces. femto-st.frresearchgate.net

| Molecule | Substrate | Observed Assembly/Phenomenon | Key Interactions | Reference |

|---|---|---|---|---|

| 4-bromo-3"-iodo-p-terphenyl | Au(111) (inert) | Assembly dominated by I···I bonds | Molecule-molecule (Halogen Bonding) | springernature.comnih.gov |

| 4-bromo-3"-iodo-p-terphenyl | Cu(111) (reactive) | Bond selectivity reversed to favor Br···Br bonds; chemoselective dehalogenation | Strong substrate-molecule interaction alters molecular electronics | springernature.comnih.govacs.org |

| 4,4″-dibromo-p-terphenyl (DBTP) | Ag(111) | Initial chessboard pattern, followed by organometallic chains and then covalent polymer chains upon annealing | Halogen bonding, organometallic coordination, covalent bonding | acs.orgresearchgate.net |

| 4,4''-dibromo-p-terphenyl (DBT) | Si(111)–B | Formation of a compact 2D supramolecular network | Cooperative halogen and hydrogen bonding | femto-st.frresearchgate.net |

Directed Assembly via Intermolecular Forces

While substrate interactions provide a guiding template, the precise ordering within the assembled layer is governed by specific intermolecular forces. mdpi.com For brominated p-terphenyls, these are primarily halogen bonds (Br···Br) and hydrogen bonds (C-H···Br), which act in concert to direct the formation of highly ordered networks. femto-st.frrsc.org

The assembly of 4,4''-dibromo-p-terphenyl on a Si(111)–B surface is a clear example where the growth of the 2D network is driven by a combination of hydrogen and halogen bonds. femto-st.fr Similarly, on Ag(111), the formation of porous supramolecular structures is dictated by Br···Br interactions. rsc.orgacs.org The bromine atom, due to its electronic properties, can act as both an electron donor and acceptor, enabling self-assembly through Br···Br and C-H···Br contacts. rsc.org These electrostatic interactions are often the main driving force for the formation of these stable 2D monolayers. researchgate.net The interplay between these forces allows for the creation of various patterns, including square and rectangular porous networks. rsc.org

Halogen Bonding in Supramolecular Engineering of p-Terphenyl Systems

Halogen bonding is a highly directional, non-covalent interaction that has become a powerful tool in supramolecular chemistry and crystal engineering. nih.govuantwerpen.be It occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. acs.orguantwerpen.be This interaction is comparable in strength to the more familiar hydrogen bond but offers unique features. acs.org

Directionality and Tunability of Halogen Bonds

Two of the most advantageous features of halogen bonds are their high directionality and tunable strength. springernature.comnih.gov

Directionality : Halogen bonds are typically linear, with the angle between the covalent bond (R-X) and the non-covalent bond (X···Y) approaching 180°. acs.orgacs.org This high degree of directionality, which can be greater than that of hydrogen bonds, provides precise control over the geometry of molecular assemblies. rsc.orguantwerpen.be This linearity arises from the nature of the σ-hole, a region of positive electrostatic potential located on the halogen atom opposite to the covalent bond. rsc.orgacs.org

Tunability : The strength of a halogen bond is not fixed; it can be finely tuned. springernature.comnih.gov This tunability can be achieved in several ways:

Changing the Halogen Atom : The strength of the σ-hole increases with the polarizability of the halogen and decreases with its electronegativity, following the general trend I > Br > Cl > F. nih.gov

Modifying the Molecular Backbone : Attaching electron-withdrawing groups to the molecule enhances the positive potential of the σ-hole, resulting in a stronger halogen bond. nih.govacs.org

Substrate Interaction : As discussed previously, reactive metal surfaces can alter the charge distribution on the halogen atom, thereby tuning the bond strength and selectivity. springernature.com

| Property | Description | Tuning Mechanism | Reference |

|---|---|---|---|

| Directionality | Highly directional, with bond angles typically approaching 180°. Arises from the electropositive σ-hole. | An intrinsic geometric feature of the σ-hole. | rsc.orgacs.orgacs.org |

| Tunability (Strength) | The interaction energy can be systematically varied. | Varies with halogen type (I > Br > Cl > F). | nih.gov |

| Strengthened by electron-withdrawing groups on the molecule. | nih.govacs.org | ||

| Modulated by interaction with the substrate (e.g., reactive vs. inert surfaces). | springernature.com |

Rational Design of Organic Nanostructures via Bottom-Up Approaches

The "bottom-up" approach to fabricating nanostructures involves using individual molecules as building blocks that self-assemble into larger, functional architectures. femto-st.fracs.org This strategy offers atomic precision and the ability to create customized materials. acs.orgrsc.org this compound and its derivatives are key precursors in this field due to the predictable and tunable nature of their interactions. acs.orgresearchgate.net

The rational design of nanostructures relies on a deep understanding of the principles outlined above. By carefully selecting the molecular precursor, the substrate, and the reaction conditions (like temperature), scientists can steer the assembly process toward a desired outcome. acs.orgnih.gov

A prominent example is the on-surface synthesis of one-dimensional (1D) poly(p-phenylene) chains and, subsequently, graphene nanoribbons (GNRs). acs.orgresearchgate.net This process starts with a specifically designed precursor, 4,4″-dibromo-p-terphenyl (DBTP). acs.orgresearchgate.net A step-by-step thermal annealing process on a catalytic surface like Ag(111) or Au(111) first induces a dehalogenation reaction to form organometallic or polymeric chains, followed by a cyclodehydrogenation step to create the final GNR. acs.orgresearchgate.netresearchgate.net The ability to control this hierarchical reaction pathway is a hallmark of the rational, bottom-up design of functional carbon-based nanomaterials. acs.orgnih.gov

Computational Chemistry and Theoretical Studies on 4 Bromo P Terphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-bromo-p-terphenyl and its derivatives, DFT calculations have been instrumental in understanding their fundamental electronic properties.

Researchers have employed DFT to study the electronic structures of metal-organic hybrid chains formed from 4,4''-dibromo-p-terphenyl (B92568) on silver surfaces. These calculations helped to explain the electronic states observed in scanning tunneling spectroscopy (STS) measurements. Furthermore, DFT has been used to rationalize the electronic structure of highly blue-luminescent diphenylamino terphenyl derivatives, providing insights into their photophysical properties. nih.gov

In studies of on-surface synthesis, DFT calculations have been crucial. For instance, they have been used to investigate the reaction mechanism of the Ullmann coupling of naphthyl halogen derivatives on coinage metals, which is analogous to reactions involving this compound. acs.org DFT also helps in understanding the impact of bromine atoms and the substrate on the electronic properties and energy level alignments at organic/metal interfaces. researchgate.net The method has been applied to analyze the electronic properties of D–π–A chromophores based on benzene (B151609) and thiophene, where the calculated HOMO-LUMO gaps were found to correspond well with experimental values from cyclic voltammetry. rsc.org

A study on the adsorption of 4,4''-diamino-p-terphenyl (B1209156) (a related compound) on a Cu(001) surface used first-principles calculations based on DFT. mdpi.comiphy.ac.cn These calculations revealed that the electronic density of states of the adsorbed molecule exhibits a metallic character, in contrast to its freestanding semiconducting nature, indicating strong interaction with the copper surface. mdpi.comiphy.ac.cn

Below is a table summarizing the application of DFT in studying the electronic structure of terphenyl derivatives.

| System Studied | Key Findings from DFT Calculations | Reference |

| 4,4''-dibromo-p-terphenyl on Ag(111) | Explained observed electronic states and strong energy dependence in STM images. | |

| Diphenylamino terphenyl derivatives | Rationalized the electronic structure and photophysical properties of blue-luminescent emitters. | nih.gov |

| Halogenated molecules on silicon surfaces | Demonstrated that molecule-molecule interactions, driven by hydrogen and halogen bonds, promote the formation of 2D networks. | femto-st.fr |

| 4,4''-diamino-p-terphenyl on Cu(001) | Showed a transition from semiconducting to metallic character upon adsorption due to strong molecule-surface interaction. | mdpi.comiphy.ac.cn |

| D–π–A chromophores | Calculated HOMO-LUMO gaps that corresponded well with experimental values, analyzing the influence of π-linker character and substituents. | rsc.org |

Adsorption Geometries and Surface Interactions of Halogenated Terphenyls

The adsorption behavior of halogenated terphenyls on various surfaces is a critical aspect of on-surface synthesis, a bottom-up approach to creating novel nanostructures. Computational studies have provided significant insights into the preferred adsorption geometries and the nature of interactions between the molecules and the substrate.

First-principles simulations have been used to determine the orientation and position of pristine 4-bromo-3″-iodo-p-terphenyl molecules, as well as their radical forms, on a Cu(111) surface. acs.orgnih.govresearchgate.net These studies found that the isolated radicals are chemisorbed to the top sites of the copper atoms, leading to a twisted and bent 3D adsorption structure. acs.orgnih.gov The lifting of the radical from the surface plane was calculated to be 16 pm at the meta-position and 32 pm at the para-position. acs.orgnih.gov

The competition between molecule-molecule and molecule-substrate interactions is a key factor in the self-assembly of these molecules. femto-st.fr On passivated silicon surfaces like Si(111)-B, DFT calculations have shown that the formation of 2D compact supramolecular networks of 4,4''-dibromo-p-terphenyl is driven by a combination of hydrogen and halogen bonds. femto-st.fr Similarly, on Ag(111), the self-assembly of 4,4''-dibromo-p-terphenyl can form various motifs based on halogen and hydrogen bonding. researchgate.net

The interaction with the surface can also induce chemical reactions. For instance, the deposition of 4,4''-dibromo-p-terphenyl on Ag(111) at room temperature leads to the catalytic breaking of the C-Br bonds and the formation of Ag-C bonds, creating metal-organic hybrid chains. The adsorption and subsequent reactions are influenced by the substrate, with different behaviors observed on surfaces like Au(111) and Cu(111). nih.govresearchgate.net

The table below details the findings on adsorption geometries and surface interactions.

| Molecule | Substrate | Key Findings on Adsorption and Interaction | Reference |

| 4-Bromo-3″-iodo-p-terphenyl | Cu(111) | Isolated radicals chemisorb to Cu top sites, resulting in a twisted and bent 3D structure. | acs.orgnih.gov |

| 4,4''-dibromo-p-terphenyl | Si(111)-B | Formation of 2D networks is driven by hydrogen and halogen bonds, indicating strong molecule-molecule interactions. | femto-st.fr |

| 4,4''-dibromo-p-terphenyl | Ag(111) | Catalytic breaking of C-Br bonds and formation of Ag-C bonds, leading to metal-organic hybrid chains. Self-assembly into various motifs based on halogen and hydrogen bonding. | researchgate.net |

| 4,4''-dibromo-p-terphenyl | Au(111) | Self-assembled networks are formed. | researchgate.net |

| 4,4''-diamino-p-terphenyl | Cu(001) | The most stable configuration is the molecule lying flat with a rotation angle of 13° relative to the researchgate.net surface direction. | mdpi.comiphy.ac.cn |

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is invaluable for predicting reaction pathways and elucidating the mechanisms of on-surface reactions involving this compound and related compounds. These theoretical investigations guide the rational design of precursors for the synthesis of desired nanostructures.

A key reaction for these molecules is the Ullmann coupling, which involves the dehalogenation of aryl halides and subsequent C-C bond formation, often catalyzed by a metal surface. acs.org Theoretical studies have provided detailed insights into the mechanism of this reaction. acs.org For example, in the case of 4-bromo-3″-iodo-p-terphenyl on Cu(111), a hierarchical dehalogenation process can be triggered by heating or by applying voltage pulses from an STM tip. acs.orgnih.govresearchgate.net First-principles simulations, in conjunction with experimental observations, help to understand this selectivity. acs.orgnih.gov

DFT calculations have been used to unravel the reaction mechanism of the formation of dibenzo[e,l]pyrene (B48497) and a biphenylene (B1199973) dimer from 2,2'-dibromo-biphenyl and 2,2',6,6'-tetrabromo-1,1'-biphenyl on a Ag(111) surface, respectively. These studies show how different precursor states due to chemisorption lead to different reaction pathways. The reaction pathway from 4,4''-dibromo-p-terphenyl to graphene nanoribbons via the lateral fusion of linear polyphenylene chains has also been investigated.

Furthermore, theoretical calculations have demonstrated the universality of phenyl radical-triggered dehydrogenation reactions on metal surfaces, which is a crucial step in many on-surface syntheses. nih.gov The choice of palladium catalyst, which significantly impacts coupling efficiency in Suzuki-Miyaura reactions, can also be informed by mechanistic insights from computational studies. bloomtechz.com

The following table summarizes the predicted reaction pathways and mechanistic insights for reactions involving brominated terphenyls.

| Reactant(s) | Surface/Conditions | Predicted Reaction Pathway/Mechanistic Insight | Reference |

| 4-Bromo-3″-iodo-p-terphenyl | Cu(111) | Hierarchical dehalogenation (deiodination then debromination) triggered by heat or voltage pulses. | acs.orgnih.govresearchgate.net |

| 2,2'-dibromo-biphenyl and 2,2',6,6'-tetrabromo-1,1'-biphenyl | Ag(111) | Different chemisorption-induced precursor states lead to selective formation of dibenzo[e,l]pyrene and biphenylene dimer. | |

| 4,4''-dibromo-p-terphenyl | Not specified | Lateral fusion of linear polyphenylene chains to form graphene nanoribbons. | |

| Aryl halides (general) | Coinage metal surfaces | Detailed insights into the Ullmann coupling mechanism, including the role of the metal surface in stabilizing radical intermediates. | acs.org |

| 4-amino-p-terphenyl and 4′-bromo-1,1′-biphenyl-4-amine | Cu(111) | Phenyl radical-triggered dehydrogenation of amino groups. | nih.gov |

Molecular Modeling for Structure-Function Relationships in Advanced Materials

Molecular modeling plays a pivotal role in establishing structure-function relationships for advanced materials derived from this compound and its analogs. By simulating how the molecular structure influences the material's properties, researchers can design new materials with tailored functionalities.

The triphenyl structure is an important organic synthetic block found in polymer functional materials. mdpi.com Molecular modeling can help to understand how modifications to the terphenyl backbone, such as the introduction of different functional groups, affect the final properties of these materials. For example, the synthesis of highly blue-luminescent diphenylamino terphenyl emitters was guided by computational studies that rationalized their electronic structure and photophysical properties. nih.gov

In the context of on-surface synthesis, molecular modeling helps to predict the electronic, magnetic, and catalytic properties of the resulting metal-organic hybrid structures. For instance, the formation of metal-organic hybrid chains from 4,4''-dibromo-p-terphenyl on Ag(111) results in materials with engineerable electronic properties. The precise atomic structure of these chains, as determined by a combination of experimental techniques and theoretical modeling, is key to understanding their function.

Furthermore, molecular modeling can be used to investigate the structure of more complex systems. For example, the three-dimensional structure of a m-terphenyl (B1677559) derivative with a hexasubstituted central ring was minimized at the 6-31+G* level to understand its geometry, which is relevant for its potential use in materials chemistry, such as in the preparation of carbazole (B46965) systems. nsf.gov

The table below provides examples of how molecular modeling is used to link structure to function in advanced materials.

| Material/System | Modeling Approach | Structure-Function Insight | Reference |

| Diphenylamino terphenyl emitters | TD-DFT calculations | Rationalized the electronic structure to explain the high blue luminescence, guiding the design of efficient emitters. | nih.gov |

| Metal-organic hybrid chains from 4,4''-dibromo-p-terphenyl on Ag(111) | First-principles calculations based on DFT | Elucidated the atomic and electronic structures, revealing engineerable electronic properties for potential applications in nanoelectronics. | |

| Polysubstituted m-terphenyl derivative | Structure minimization (6-31+G* level) | Determined the 3D structure, providing a basis for understanding its potential in synthesizing carbazole systems and polymers. | nsf.gov |

| Benzenoid macrocycles containing p-terphenyl (B122091) units | Not specified | Investigated how strain energy in the macrocycle influences the regioselectivity of π-extension reactions to form polycyclic aromatic hydrocarbons. |

Advanced Spectroscopic and Microscopic Characterization in 4 Bromo P Terphenyl Research

High-Resolution Scanning Tunneling Microscopy (STM) in On-Surface Synthesis

High-Resolution Scanning Tunneling Microscopy (STM) is a pivotal technique for visualizing and manipulating 4-bromo-p-terphenyl and its derivatives at the atomic scale during on-surface synthesis. This method allows researchers to observe the step-by-step formation of complex nanostructures, such as graphene nanoribbons (GNRs).

In a typical on-surface synthesis process, precursor molecules like 4,4''-dibromo-p-terphenyl (B92568) are deposited onto a metallic substrate, often gold (Au(111)) or silver (Ag(111)). acs.orgnih.gov Upon thermal annealing, the bromine atoms are cleaved from the terphenyl backbone in a process known as Ullmann coupling. acs.orgrsc.org STM imaging allows for the direct observation of the initial arrangement of the precursor molecules on the surface, the subsequent formation of organometallic intermediates, and the final covalent linking of the terphenyl units into poly(p-phenylene) chains. acs.orgresearchgate.net

Further annealing at higher temperatures can trigger cyclodehydrogenation, leading to the formation of atomically precise GNRs. acs.orgresearchgate.net The entire reaction pathway, including the formation of intermediates and the final GNR structure, can be characterized in situ with subatomic resolution using STM. nih.gov This technique has been instrumental in understanding the influence of the substrate and halogen substituents on the polymerization process. researchgate.net For instance, studies have shown that the choice of substrate can influence the reaction temperatures and the morphology of the resulting nanostructures. nih.govresearchgate.net

Researchers have also utilized STM to investigate the formation of more complex structures, such as chiral GNRs and GNR heterojunctions, starting from specifically designed brominated terphenyl precursors. acs.orgmpg.de The ability to visualize the precise atomic arrangement of these structures is crucial for understanding their unique electronic properties.

Atomic Force Microscopy (AFM) for Bond Imaging and Surface Analysis

Atomic Force Microscopy (AFM), particularly in its non-contact mode (nc-AFM) with a CO-functionalized tip, offers unprecedented submolecular resolution, enabling the direct imaging of chemical bonds and the detailed analysis of molecular adsorption geometries. acs.orgchinesechemsoc.org This technique has been extensively used to study this compound derivatives on various surfaces.

A significant application of AFM in this context is the investigation of the selective dehalogenation of molecules like 4-bromo-3''-iodo-p-terphenyl on a Cu(111) surface. acs.orgnih.gov AFM can distinguish between the bromine and iodine atoms and track their cleavage upon heating or voltage pulsing. acs.orgnih.gov These studies have revealed a hierarchical dehalogenation process, providing fundamental insights into the reaction mechanisms. acs.orgnih.gov

Furthermore, AFM can determine the precise three-dimensional adsorption structure of the molecules and the resulting radicals on the surface. acs.orgacs.orgacs.org For instance, it was found that upon dehalogenation, the resulting radicals can chemisorb to the copper surface, leading to a twisted and bent molecular conformation. acs.orgnih.gov This detailed structural information is vital for understanding the catalytic role of the substrate in on-surface reactions. acs.orgnih.gov

Bond-imaging AFM has also been employed to study the formation of dimers and other coupled structures, revealing how molecules are linked, either directly or via metal adatoms. uni-giessen.de This capability is crucial for understanding and controlling the bottom-up fabrication of novel organic nanostructures. nih.govuni-giessen.de

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a surface. In the context of this compound research, XPS is crucial for monitoring the chemical transformations that occur during on-surface synthesis.

By tracking the core-level spectra of elements like carbon (C 1s) and bromine (Br 3d), researchers can follow the progress of the Ullmann coupling reaction. acs.orgrsc.org The disappearance or reduction of the Br 3d signal upon annealing provides clear evidence of the C-Br bond cleavage, a critical step in the polymerization of brominated precursors like 4,4''-dibromo-p-terphenyl. acs.orgrsc.orgacs.org

Temperature-programmed XPS (TP-XPS) allows for the continuous monitoring of these changes as the substrate temperature is increased, revealing the temperature thresholds for debromination and subsequent reactions. nih.govtum.de This information is essential for optimizing the synthesis conditions for the desired nanostructures. XPS has been used in conjunction with STM to provide a comprehensive picture of the on-surface synthesis process, correlating the observed structural changes with the underlying chemical transformations. acs.orgacs.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic Structure

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a technique that provides information about the electronic structure and orientation of molecules adsorbed on surfaces. By analyzing the absorption of X-rays at the absorption edges of specific elements (e.g., the C K-edge), NEXAFS can reveal details about the unoccupied molecular orbitals.

In studies of on-surface synthesis using precursors like 4,4''-dibromo-p-terphenyl, NEXAFS has been used to characterize the electronic structure of the resulting poly(p-phenylene) chains and graphene nanoribbons. acs.org The angular dependence of the NEXAFS signal can also be used to determine the orientation of the molecules on the substrate. This is particularly useful for understanding the self-assembly of the precursor molecules and the alignment of the final nanostructures.

The combination of NEXAFS with other techniques like STM and XPS provides a more complete understanding of the growth process, linking the structural and chemical changes to the evolution of the electronic properties of the system. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Synthetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. In the field of this compound research, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the synthesized precursor molecules before they are used in on-surface studies.

The NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, allowing for unambiguous structure verification. For example, the characteristic chemical shifts and coupling patterns in the ¹H NMR spectrum of p-terphenyl (B122091) derivatives can confirm the substitution pattern of the bromine atoms. rsc.org Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. rsc.orgnih.gov

NMR is also crucial in the development of new, more complex precursors for the synthesis of advanced nanostructures. For instance, in the synthesis of block copolymers for creating GNR heterojunctions, NMR analysis is used to confirm the successful block copolymerization and to characterize the resulting polymer structure. mpg.de

| Technique | Application in this compound Research | Key Findings |

| ¹H NMR | Structural verification of synthetic precursors. | Confirms the arrangement of hydrogen atoms and substitution patterns. rsc.org |

| ¹³C NMR | Elucidation of the carbon framework of precursors. | Provides detailed information on the carbon skeleton of the molecule. rsc.orgnih.gov |

UV-Vis Absorption and Emission Spectroscopy for Photophysical Analysis

UV-Vis absorption and fluorescence spectroscopy are key techniques for investigating the photophysical properties of this compound and its derivatives. These methods provide insights into the electronic transitions and luminescent behavior of the molecules.

The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic excitations from the ground state to excited states. The emission (fluorescence) spectrum shows the wavelengths of light emitted as the molecule relaxes from an excited state back to the ground state.